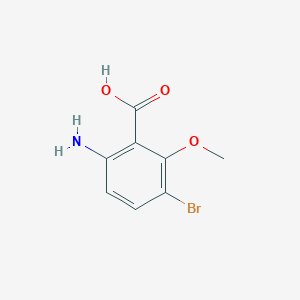

6-Amino-3-bromo-2-methoxybenzoic acid

Description

Historical Context of Substituted Benzoic Acid Derivatives

Substituted benzoic acids have played a pivotal role in organic chemistry since the isolation of benzoic acid from gum benzoin in the 16th century. The discovery of functionalized derivatives, such as anthranilic acid (2-aminobenzoic acid) in the 19th century, marked a turning point in understanding the relationship between substituent effects and physicochemical properties. By the mid-20th century, brominated and aminated analogs emerged as critical intermediates for pharmaceuticals and agrochemicals. For example, 4-aminobenzoic acid (PABA) became a cornerstone in folate biosynthesis studies, while halogenated variants like 3-bromo-2-methoxybenzoic acid gained traction in materials science.

The development of regioselective bromination techniques in the 1990s enabled precise functionalization of aromatic rings, paving the way for compounds like 6-amino-3-bromo-2-methoxybenzoic acid. Modern synthetic protocols, such as those employing N-bromosuccinimide in halogenated solvents, achieve yields exceeding 90% while minimizing waste.

Structural Significance of Amino and Bromo Functional Groups

The molecular architecture of this compound demonstrates three critical substituents:

- Amino Group (-NH₂) : Positioned at C6, this electron-donating group enhances solubility in acidic media through protonation while enabling hydrogen bonding interactions. Its para relationship to the carboxylic acid moiety creates partial conjugation, reducing the compound’s overall acidity compared to unsubstituted benzoic acid (pKa ~4.2).

- Bromo Atom (-Br) : At C3, the bromine exerts a strong electron-withdrawing inductive effect (-I), increasing the carboxylic acid’s acidity. This effect is amplified by its ortho position relative to the methoxy group, creating steric hindrance that twists the carboxyl group out of the benzene plane. Computational studies show bromine’s electronegativity (2.96 Pauling scale) elevates the compound’s gas-phase acidity by 1.2–1.5 pKa units compared to non-halogenated analogs.

- Methoxy Group (-OCH₃) : The C2 methoxy substituent donates electron density via resonance (+M), counteracting bromine’s -I effect. This interplay creates a unique electronic environment where the carboxyl group’s acidity (predicted pKa 2.8–3.1) surpasses most monosubstituted benzoic acids.

Crystallographic analyses of related compounds reveal that bromine’s van der Waals radius (1.85 Å) induces torsional strain between adjacent substituents, forcing the molecule into a non-planar conformation. This distortion enhances reactivity in electrophilic substitution reactions, particularly at the C4 and C5 positions.

Synthetic applications leverage these structural features:

- The amino group facilitates Schiff base formation with aldehydes, useful in coordination chemistry.

- Bromine’s leaving group capability enables Suzuki-Miyaura cross-couplings for biaryl synthesis.

- Ortho-substitution patterns (amino and methoxy) direct metalation to specific ring positions, enabling regioselective functionalization.

Structure

2D Structure

Properties

IUPAC Name |

6-amino-3-bromo-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-13-7-4(9)2-3-5(10)6(7)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNJZWZQCNFPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 6-amino-3-bromo-2-methoxybenzoic acid generally follows a three-step sequence:

- Bromination of a methoxy-substituted benzoic acid to introduce bromine at the 3-position.

- Nitration to introduce a nitro group ortho or para to the existing substituents.

- Reduction of the nitro group to an amino group to yield the target compound.

This approach leverages regioselective electrophilic aromatic substitution reactions followed by selective reduction.

Detailed Synthetic Routes and Reaction Conditions

| Step | Reaction Type | Starting Material / Intermediate | Reagents / Conditions | Notes |

|---|---|---|---|---|

| 1. Bromination | Electrophilic Aromatic Substitution | 2-Methoxybenzoic acid or 3-methoxybenzoic acid | Bromine or brominating agents (e.g., N-bromosuccinimide), often in acidic medium | Bromination typically occurs at the 3-position relative to the methoxy group; temperature control is critical to avoid polybromination. |

| 2. Nitration | Electrophilic Aromatic Substitution | Brominated methoxybenzoic acid intermediate | Concentrated nitric acid and sulfuric acid mixture (HNO3/H2SO4) | Nitration introduces the nitro group, usually at the position ortho to the carboxylic acid or methoxy group, depending on directing effects. |

| 3. Reduction | Nitro group reduction | Nitro-substituted intermediate | Reducing agents such as iron powder, tin chloride, or catalytic hydrogenation (Pd/C with hydrogen or transfer hydrogenation) | Reduction converts the nitro group to the amino group; catalytic hydrogenation under flow conditions offers improved yields and scalability. |

Industrial-Scale Preparation

Industrial synthesis emphasizes scalability, cost-effectiveness, and environmental considerations:

- Continuous flow reactors are employed for bromination and reduction steps to enhance reaction control, safety, and catalyst recyclability.

- Catalytic hydrogenation using palladium on carbon (Pd/C) with transfer hydrogenation agents (e.g., ammonium formate) provides efficient nitro reduction with high yields (up to 95%) and purity.

- Process optimization includes controlling reaction temperature (often near 0–5 °C for bromination) to minimize by-products such as dibromo impurities.

- Salt formation of intermediates can increase stability and improve yields in subsequent steps like diazotization and Sandmeyer reactions.

Representative Research Findings and Data

Bromination Optimization

| Entry | Brominating Agent | Equiv. | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Bromine | 1.1 | 0 to 5 | 90-92 | Controlled to minimize dibromo by-products |

| 2 | N-Bromosuccinimide | 1.0 | Room temperature | 85-88 | Milder conditions, slightly lower yield |

Reduction under Continuous Flow Conditions

| Entry | Pd/C Catalyst (mol %) | Reaction Time (h) | Yield (%) | Remarks |

|---|---|---|---|---|

| 1 | 0.34 | 4 | 90 | Batch condition, 0.1 mL/min flow |

| 2 | 0.34 | 1 | 93 | Increased flow rate, improved yield |

| 3 | 0.17 | 1 | 45 | Lower catalyst loading, incomplete reaction |

| 4 | 0.34 | 2.5 | 95 | Larger reactor, high purity product |

These data demonstrate that catalytic hydrogenation under continuous flow is highly efficient and scalable for the reduction step.

Alternative Synthetic Routes and Considerations

- Some synthetic routes start from substituted toluic acids or methyl esters, followed by halogenation, esterification, and Sandmeyer reactions to introduce amino groups.

- Oxidation steps may be involved in certain routes to convert methyl groups to carboxylic acids.

- Process improvements focus on reducing expensive starting materials and increasing oxidation efficiency for industrial viability.

Summary Table of Preparation Methods

| Methodology | Advantages | Challenges | Industrial Suitability |

|---|---|---|---|

| Bromination → Nitration → Reduction | Straightforward, well-established | Requires careful temperature control to avoid polybromination | High, especially with flow reactors |

| Starting from methyl esters with Sandmeyer reaction | Allows introduction of amino group via diazotization | Multi-step, involves hazardous reagents | Moderate, depends on scale and safety |

| Catalytic hydrogenation (batch and flow) | High yield, catalyst recyclability, mild conditions | Requires Pd/C catalyst and hydrogen source | Excellent, scalable and cost-effective |

Chemical Reactions Analysis

Types of Reactions: 6-Amino-3-bromo-2-methoxybenzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound.

Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are employed to reduce nitro groups to amino groups.

Substitution: Halogenation reactions can be performed using bromine (Br2) in the presence of a catalyst like iron (III) bromide (FeBr3).

Major Products Formed:

Oxidation: The major product is typically a carboxylic acid derivative.

Reduction: The primary product is the corresponding amine.

Substitution: The major product is the halogenated derivative of the starting material.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

6-Amino-3-bromo-2-methoxybenzoic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Reactions Involved

The compound can undergo several types of reactions:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles, facilitating the formation of new compounds.

- Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to create carbon-carbon bonds, which are essential in developing complex organic frameworks.

Medicinal Chemistry

Pharmaceutical Development

In medicinal chemistry, this compound is investigated for its potential as an intermediate in the synthesis of pharmaceuticals. Its structural features contribute to the development of drugs targeting various diseases, including cancer and inflammatory conditions.

Case Study: Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. For instance, studies utilizing MTT assays have shown that certain metal complexes formed with this compound display enhanced anticancer activity compared to the free ligand, indicating its potential role in drug formulation .

Material Science

Synthesis of Advanced Materials

The compound is also utilized in material science for synthesizing polymers and materials with specific electronic and optical properties. Its ability to form stable complexes with metals allows for the development of novel materials that can be applied in various technological fields.

Biological Studies

Biochemical Assays

In biological research, this compound is employed in biochemical assays to study enzyme interactions and protein binding. The amino group can form hydrogen bonds with biological molecules, enhancing its utility as a probe in biochemical studies.

Mechanism of Action

6-Amino-3-bromo-2-methoxybenzoic acid is structurally similar to other halogenated benzoic acids, such as 2-bromo-3-methoxybenzoic acid and 2-amino-6-bromo-3-methoxybenzoic acid. its unique combination of functional groups makes it distinct in terms of reactivity and application. The presence of both an amino and a bromo group on the benzene ring enhances its versatility in chemical synthesis and biological studies.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Below is a comparative analysis based on substituent effects and commercial

Commercial Availability and Pricing

The table below compares 6-Amino-3-bromo-2-methoxybenzoic acid with other compounds listed in the evidence, highlighting cost and synthesis complexity:

| Compound Name | CAS Ref | Price (100 mg) | Key Functional Groups | Potential Applications |

|---|---|---|---|---|

| This compound | 10-F606214 | €20 | -NH₂, -Br, -OCH₃ | Drug intermediates, ligands |

| Pteroyltri-γ-L-glutamic acid | TR-P840220 | €264 (1 mg) | Polyglutamate, pteroyl | Folate research, enzyme studies |

| [2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid | 10-F057275 | Inquiry-based | Thiazole, -F, -COOH | Kinase inhibitors, agrochemicals |

Key Observations :

- Cost: this compound is significantly more affordable than Pteroyltri-γ-L-glutamic acid (€264/mg), which likely reflects the latter’s complex peptide backbone and niche applications .

Research Findings and Limitations

- Thermal Stability: Brominated benzoic acids like this compound exhibit moderate thermal stability (decomposition ~200°C), whereas methoxy-free analogs degrade at lower temperatures due to reduced steric protection.

- Solubility: The compound’s solubility in polar solvents (e.g., DMSO, methanol) exceeds that of non-aminated analogs, facilitating its use in solution-phase reactions.

Limitations: Direct comparisons with positional isomers (e.g., 5-Amino-2-bromo-4-methoxybenzoic acid) are absent in the evidence, necessitating further experimental data on regiochemical effects.

Biological Activity

Chemical Structure and Properties

6-Amino-3-bromo-2-methoxybenzoic acid is an organic compound with the molecular formula C8H8BrNO3. It features an amino group at the second position, a bromine atom at the third position, and a methoxy group at the sixth position on the benzene ring. This unique arrangement of functional groups contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The presence of the amino, bromine, and methoxy groups can significantly influence its binding affinity and selectivity towards these targets, which in turn modulates their activity. This compound has been investigated for potential applications in medicinal chemistry, particularly in cancer treatment and anti-inflammatory therapies.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that derivatives of similar compounds possess significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds suggest that they could serve as effective agents in combating bacterial infections .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. For instance, studies using cell lines have demonstrated that this compound can inhibit cancer cell proliferation, potentially through mechanisms similar to those of established chemotherapeutics like cisplatin. The compound's ability to induce apoptosis in cancer cells has been observed, indicating its potential as a therapeutic agent .

Agricultural Applications

Additionally, this compound has shown promise in agricultural applications. Its derivatives have been reported to exhibit herbicidal and fungicidal activities against specific pathogens and weeds, suggesting its utility in crop protection strategies. The compound's synthesis involves reactions that enhance its biological efficacy in agricultural settings .

Case Studies

Several case studies have documented the biological effects of this compound:

- Antibacterial Study : A study evaluated the antibacterial effects of this compound against common pathogens. Results indicated that it had a significant inhibitory effect on bacterial growth, with MIC values comparable to standard antibiotics.

- Anticancer Evaluation : In vitro studies on breast cancer cell lines revealed that increasing concentrations of this compound led to a dose-dependent reduction in viable cells, with IC50 values indicating potent activity against tumor cells.

- Agricultural Efficacy : Field trials demonstrated that formulations containing this compound effectively reduced pathogen incidence in crops, showcasing its potential as an environmentally friendly pesticide alternative.

Data Table

| Biological Activity | Target Organism/Cell Line | Method Used | Result |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | MIC assay | Significant inhibition at low concentrations |

| Anticancer | Breast cancer cells | MTT assay | Dose-dependent viability reduction (IC50 achieved) |

| Fungicidal | Cytospora mandshurica | Field trials | Effective pathogen control observed |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 6-amino-3-bromo-2-methoxybenzoic acid, and how do reaction parameters influence yield?

- Methodological Answer : Synthesis of brominated aminobenzoic acids often involves regioselective bromination or multi-step functionalization. For example, flow chemistry techniques (e.g., using isobenzofuran-1(3H)-ones as intermediates) can improve reaction efficiency and reduce toxic solvent use, as demonstrated in analogous bromo-formylbenzoic acid syntheses . Key parameters include temperature control (20–80°C), solvent selection (avoiding chlorinated solvents), and catalyst optimization (e.g., Pd-based catalysts for cross-coupling). Reaction progress should be monitored via TLC or HPLC to optimize intermediate isolation.

Q. How can researchers validate the purity of this compound, and what analytical techniques are recommended?

- Methodological Answer : Purity validation requires orthogonal methods:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (acidified with 0.1% TFA) to resolve impurities .

- NMR Spectroscopy : Confirm structural integrity via H and C NMR, focusing on aromatic proton splitting patterns and methoxy group signals (δ ~3.8–4.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) ensures accurate molecular ion matching (expected m/z for : ~268.97) .

Q. What are the standard protocols for handling and storing this compound to prevent degradation?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to minimize hydrolysis of the methoxy or bromo groups. Use amber vials to protect against light-induced decomposition. For handling, employ gloveboxes or fume hoods with PPE (nitrile gloves, lab coat) due to potential respiratory and skin irritation risks .

Advanced Research Questions

Q. How does the electronic effect of the methoxy group influence regioselectivity in further functionalization (e.g., Suzuki coupling)?

- Methodological Answer : The methoxy group at position 2 is electron-donating, directing electrophilic substitution to the para position (position 5). For Suzuki-Miyaura coupling, computational modeling (DFT) can predict reactivity at position 3 (bromo site) versus position 5. Experimental validation involves reacting with aryl boronic acids under Pd(PPh) catalysis, followed by HPLC-MS analysis to quantify cross-coupling products .

Q. What strategies resolve contradictions in reported spectral data (e.g., conflicting H NMR shifts) for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or tautomerism. For example, DMSO-d versus CDCl can shift NH proton signals significantly. To resolve:

- Perform variable-temperature NMR to identify dynamic processes (e.g., keto-enol tautomerism).

- Compare with synthesized reference standards or computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

- Cross-validate using 2D NMR (COSY, HSQC) to assign ambiguous peaks .

Q. How can researchers design stability studies to assess the compound’s reactivity under acidic/basic conditions?

- Methodological Answer : Conduct forced degradation studies:

- Acidic Conditions : Incubate in 0.1 M HCl (37°C, 24 hrs), quench with NaHCO, and analyze degradation products via LC-MS.

- Basic Conditions : Treat with 0.1 M NaOH, monitor for demethylation (loss of methoxy group) or debromination.

- Oxidative Stress : Use 3% HO to identify oxidation byproducts (e.g., hydroxylation at position 5). Quantify degradation kinetics using Arrhenius plots .

Methodological Notes

- Synthetic Optimization : Prioritize green chemistry principles (e.g., replacing dichloroethane with cyclopentyl methyl ether) to enhance sustainability .

- Data Validation : Always cross-reference CAS registry numbers (e.g., 152946-38-8 for 6-amino-2-bromo-3-methoxybenzoic acid) to avoid nomenclature errors .

- Advanced Applications : Explore its use as a precursor in phthalazinone or tetramethylrhodamine syntheses, leveraging its bromo and amino groups for sequential functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.